



Application Notes and Protocols: Use of Aurantiol as a Fixative in Formulations

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantiol, a Schiff base formed from the condensation of hydroxycitronellal and methyl anthranilate, is a widely utilized aroma chemical in the fragrance industry.[1][2] Its primary application lies in its ability to act as an excellent fixative, particularly in floral and citrus fragrance compositions.[3] This document provides detailed application notes and protocols for the use of **Aurantiol** as a fixative in various formulations.

Aurantiol's fixative properties stem from its high molecular weight and low volatility compared to its constituent molecules.[4][5] As a Schiff base, it can also undergo slow hydrolysis, gradually releasing the more volatile hydroxycitronellal and methyl anthranilate, which contributes to a prolonged fragrance perception.[5] It imparts a sweet, floral, orange-blossom character and is known to enhance the tenacity of top notes.[2][3]

Physicochemical Properties and Specifications

Aurantiol is a viscous, intensely yellow liquid with a characteristic floral, orange-blossom, and sweet aroma.[2] Key physicochemical properties are summarized in the table below.



Property	Value	Reference
Chemical Name	Methyl 2-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate	[3]
INCI Name	HYDROXYCITRONELLAL METHYL ANTHRANILATE	[2]
CAS Number	89-43-0	[5]
Molecular Formula	C18H27NO3	[5]
Molecular Weight	305.4 g/mol	[5]
Appearance	Intensely yellow viscous liquid	[2]
Odor Profile	Sweet, heavy floral, orange blossom, neroli, grape-like nuances	[2]
Longevity on Smelling Strip	> 300 hours	[2]
Typical Use Level	Traces - 5%	[3]

Application and Performance Data

Aurantiol is effective in a wide range of product bases. Its stability and performance can vary depending on the pH and composition of the formulation.



Application	Recommended Use Level (%)	Performance Rating (1-9)	Notes	Reference
Alcoholic Perfume	0.1 - 5.0	9	Excellent fixative, enhances top notes.	[6]
Creams and Lotions	0.1 - 2.0	9	Good stability and floral enhancement.	[6]
Liquid Soap	0.2 - 1.5	8	Good performance and substantivity.	[6]
Shampoo	0.2 - 1.5	9	Very good performance.	[6]
Fabric Softener	0.1 - 2.0	9	Excellent substantivity on wet and dry fabric.	[6]
Antiperspirants/D eodorants	0.1 - 1.0	6	Moderate performance.	[6]
Acid Cleaner (pH 2)	Not Recommended	1	Poor stability.	[3][6]
Liquid Bleach (pH 11)	Not Recommended	1	Poor stability.	[3][6]

Experimental Protocols Synthesis of Aurantiol (Schiff Base Formation)

This protocol describes a simple condensation method for the synthesis of **Aurantiol**.

Materials:

Hydroxycitronellal



- Methyl anthranilate
- Heating mantle with magnetic stirrer
- Round bottom flask
- Condenser (optional, for longer reaction times)
- Beaker

Procedure:

- Combine equimolar amounts of hydroxycitronellal and methyl anthranilate in a round bottom flask. A common starting ratio is approximately 56:44 by weight.[2]
- Heat the mixture to 90-110°C with continuous stirring.[1][4]
- Maintain the temperature for 30 minutes to 1 hour. The reaction progress can be monitored by observing changes in color and viscosity.[4]
- After the desired reaction time, cool the mixture to room temperature. The resulting product is crude **Aurantiol**.
- For higher purity, dehydration under vacuum may be performed to remove the water byproduct of the condensation reaction.[2]

Characterization: The synthesized **Aurantiol** can be characterized using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the percentage yield and identify any unreacted starting materials.[1][4]

Protocol for Evaluating the Fixative Effect of Aurantiol

This protocol outlines a method to quantify the fixative effect of **Aurantiol** on a model fragrance compound using headspace gas chromatography.

Materials:

Aurantiol



- A volatile fragrance compound (e.g., Linalool, Limonene)
- Ethanol (perfumer's grade)
- Headspace vials (20 mL) with caps and septa
- Gas Chromatograph with a Headspace autosampler and Flame Ionization Detector (GC-FID)
- Filter paper or smelling strips

Procedure:

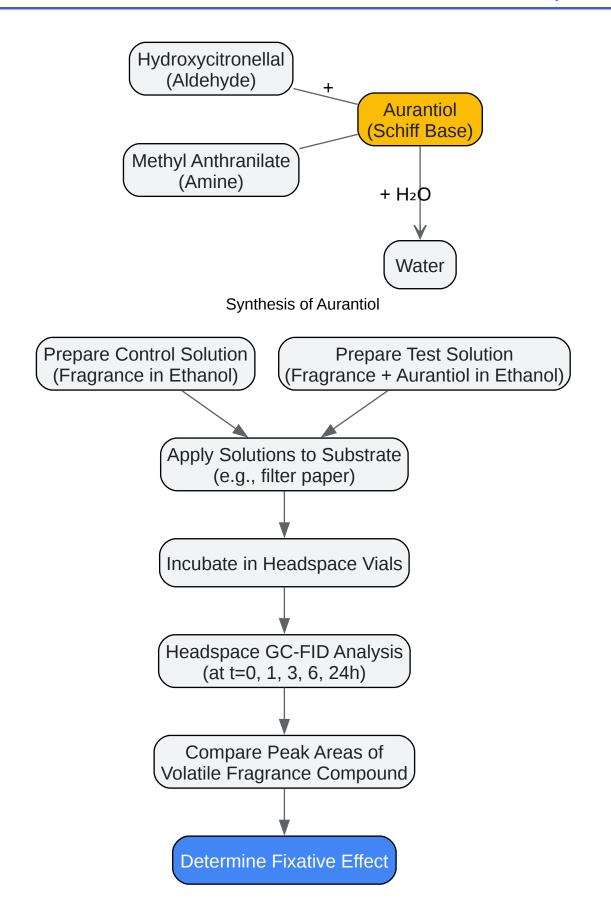
- Preparation of Solutions:
 - Control Solution: Prepare a 1% solution of the volatile fragrance compound in ethanol.
 - Test Solution: Prepare a solution containing 1% of the volatile fragrance compound and 1% Aurantiol in ethanol.
- Sample Application:
 - Place a piece of filter paper (e.g., 1x1 cm) into two separate headspace vials.
 - Apply 100 μL of the Control Solution to the filter paper in the first vial.
 - Apply 100 μL of the Test Solution to the filter paper in the second vial.
 - Immediately seal the vials.
- Headspace GC Analysis:
 - Equilibrate the vials in the headspace autosampler oven at a set temperature (e.g., 35°C)
 for a defined period (e.g., 15 minutes).
 - Inject a portion of the headspace from each vial into the GC.
 - Run the GC analysis under conditions suitable for separating the volatile fragrance compound.



- Record the peak area of the volatile fragrance compound.
- Time-Course Evaluation:
 - Repeat the headspace analysis at various time points (e.g., 1, 3, 6, and 24 hours) to monitor the evaporation of the fragrance compound. For later time points, the vials can be left uncapped in a controlled environment and then sealed prior to analysis.
- Data Analysis:
 - Compare the peak area of the volatile fragrance compound in the Test Solution to the Control Solution at each time point.
 - A smaller decrease in the peak area over time in the Test Solution indicates a fixative effect of Aurantiol.

Visualizations





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